molecular formula C8H10O3 B1526907 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one CAS No. 220809-37-0

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Cat. No.: B1526907
CAS No.: 220809-37-0
M. Wt: 154.16 g/mol
InChI Key: QJQGKFBKKILFFI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one is a pyranone derivative that serves as a versatile building block in synthetic and medicinal chemistry. Its core structure is a 2H-pyran-2-one, a privileged scaffold known for its utility in constructing complex aromatic systems . This compound is particularly valuable in ring transformation reactions, where it can be used with various carbanion sources under basic conditions to synthesize multi-substituted and functionalized arenes, which are crucial scaffolds in materials science and pharmaceutical development . Furthermore, the pyranone structure is a key precursor in Diels-Alder cycloaddition reactions, a powerful method for the synthesis of polysubstituted phenols and polyhydroxy benzenes through a tandem [4+2] cycloaddition and subsequent cycloreversion . From a biological perspective, structural analogs of this compound, such as coumarin derivatives, have demonstrated significant promise as antibacterial agents against multidrug-resistant bacterial strains . Structure-activity relationship (SAR) studies highlight that modifications at specific positions on related heterocyclic nuclei are coveted for developing new antibacterial agents, suggesting potential research avenues for this molecule as a synthetic intermediate in antimicrobial discovery programs .

Properties

IUPAC Name

4-hydroxy-6-propan-2-ylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(2)7-3-6(9)4-8(10)11-7/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQGKFBKKILFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220809-37-0
Record name 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one
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Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Applications of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-hydroxy-2-pyrone scaffold is a privileged structure found in numerous natural products and serves as a versatile building block in synthetic and medicinal chemistry.[1][2] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[3][4] This guide provides an in-depth technical overview of a specific analog, 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. We will explore a robust and mechanistically sound synthetic pathway, detail its physicochemical and spectroscopic properties, and discuss its potential applications in drug discovery based on established structure-activity relationships within its chemical class. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable heterocyclic motif.

Introduction: The Significance of the 4-Hydroxy-2-Pyrone Core

A Biologically Privileged Scaffold

4-Hydroxy-2-pyrones are a class of heterocyclic compounds that occupy a special place in organic chemistry.[5] They are polyketide structures, widespread in nature, and are biosynthesized by a variety of fungi, bacteria, and plants.[3][6] Their polyfunctional nature, featuring a lactone, a conjugated enol, and multiple sites for electrophilic and nucleophilic attack, makes them highly reactive and valuable precursors for more complex molecules.[1] Two of the most well-known members, triacetic acid lactone (TAL) and dehydroacetic acid (DHA), are produced industrially and serve as platform chemicals for a vast array of synthetic transformations.[1][3] The inherent bioactivity of the pyrone core makes these compounds and their derivatives attractive targets for the development of new therapeutic agents.[7][8]

Rationale for this compound

While the 6-methyl analog (TAL) is extensively studied, exploring variations at the C-6 position is a critical strategy in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic properties. The introduction of an isopropyl group in place of the methyl group increases the lipophilicity of the molecule, which can significantly influence its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. This guide focuses specifically on the synthesis and properties of this compound, providing a foundational blueprint for its synthesis and subsequent investigation.

Synthesis and Purification

The synthesis of 4-hydroxy-2-pyrones is most effectively and biomimetically achieved through the cyclization of 1,3,5-tricarbonyl precursors.[5] The most common and reliable laboratory approach involves a Claisen-type condensation followed by an intramolecular cyclization and dehydration.

Retrosynthetic Analysis and Mechanistic Insight

Our synthetic strategy is grounded in a robust and well-established reaction cascade. The target molecule is disconnected across the C-O and C-C bonds of the heterocyclic ring, leading back to two simple and readily available starting materials: a β-keto ester (ethyl isovalerylacetate) and an acylating agent derived from malonic acid.

The forward reaction mechanism involves three key steps:

  • Deprotonation: A strong base abstracts the acidic α-proton from the β-keto ester, forming a nucleophilic enolate.

  • Acylation (Claisen Condensation): The enolate attacks an activated malonic acid derivative (e.g., malonyl dichloride), forming a linear 1,3,5-triketo intermediate.

  • Intramolecular Cyclization & Tautomerization: The terminal enol or enolate of the intermediate attacks one of the internal carbonyls. Subsequent dehydration and tautomerization of the resulting dihydropyrone yields the stable, aromatic 4-hydroxy-2-pyrone ring system.

This biomimetic approach is efficient because it constructs the core scaffold in a single, often one-pot, operation from simple precursors.[9]

G A Ethyl Isovalerylacetate (β-Keto Ester) D Deprotonation (Enolate Formation) A->D B Malonyl Dichloride (Acylating Agent) E Acylation (Claisen Condensation) B->E C Strong Base (e.g., NaH) C->D D->E F Linear 1,3,5-Triketo Intermediate E->F G Intramolecular Cyclization & Tautomerization F->G H This compound (Final Product) G->H

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol: Synthesis via β-Keto Ester Cyclocondensation

This protocol is adapted from general procedures for 4-hydroxy-2-pyrone synthesis and should be performed by trained chemists in a controlled laboratory environment with appropriate personal protective equipment.

Materials:

  • Ethyl isovalerylacetate (1.0 eq)

  • Malonyl dichloride (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq). Anhydrous THF is added to create a slurry.

    • Causality: The use of flame-dried glassware and a nitrogen atmosphere is critical to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

  • Enolate Formation: The flask is cooled to 0 °C in an ice bath. A solution of ethyl isovalerylacetate (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is then stirred at 0 °C for an additional 30 minutes.

    • Causality: Cooling the reaction controls the exothermic deprotonation step and prevents unwanted side reactions. The dropwise addition maintains a low concentration of the ester to ensure complete enolate formation.

  • Second Deprotonation: A second portion of sodium hydride (1.1 eq) is carefully added to the reaction mixture at 0 °C. The mixture is allowed to warm to room temperature and stirred for 1 hour.

    • Causality: The second equivalent of base ensures the formation of the dianion, which is a more potent nucleophile for the subsequent acylation, leading to higher yields.

  • Acylation: The reaction mixture is cooled again to 0 °C. A solution of malonyl dichloride (1.1 eq) in anhydrous THF is added dropwise over 30 minutes. The reaction is then stirred at room temperature overnight.

    • Causality: Slow addition of the highly reactive acid chloride at low temperature prevents polymerization and other side reactions, favoring the desired C-acylation.

  • Workup and Cyclization: The reaction is carefully quenched by the slow addition of 2M HCl at 0 °C until the pH is ~2. This mixture is stirred vigorously for 1 hour.

    • Causality: The acidic quench neutralizes the excess base and protonates the intermediate, which catalyzes the final intramolecular lactonization and dehydration to form the stable pyrone ring.

  • Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water, then with brine.

    • Causality: The product is more soluble in the organic solvent. Washing with brine helps to remove residual water from the organic phase.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product is typically an oil or a semi-solid. Purification is essential to obtain material suitable for biological testing and further reactions.

G start_end start_end process process decision decision output output A Crude Reaction Product B Silica Gel Column Chromatography A->B C Monitor Fractions by TLC B->C D Combine Pure Fractions & Evaporate Solvent C->D E Is the product a solid? D->E F Recrystallization (e.g., from Ethyl Acetate/Hexanes) E->F Yes H Purified Oil E->H No G High Purity Crystalline Solid F->G I Spectroscopic Analysis (NMR, MS, IR) G->I H->I J Final Characterized Product I->J

Caption: Standard workflow for product purification and analysis.

  • Column Chromatography: The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Recrystallization: If the purified fractions solidify upon concentration, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed to achieve high purity.

  • Characterization: The identity and purity of the final product are confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of this compound.

PropertyValueSource/Method
Molecular Formula C₈H₁₀O₃Calculated
Molecular Weight 154.16 g/mol Calculated
Appearance Off-white to pale yellow solid/oilExpected
Melting Point Not reported; estimated 70-85 °CPredicted
Boiling Point Not reported-
Solubility Soluble in MeOH, EtOH, DMSO, EtOAcExpected
pKa (4-OH group) ~4.5 - 5.5Estimated
Spectroscopic Profile (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~6.0 (s, 1H): Vinyl proton at C5.

    • δ ~5.5 (s, 1H): Vinyl proton at C3.

    • δ ~2.8 (sept, 1H, J = 7.0 Hz): Methine proton of the isopropyl group.

    • δ ~1.2 (d, 6H, J = 7.0 Hz): Two methyl groups of the isopropyl substituent.

    • The 4-OH proton may be broad or may not be observed depending on solvent and concentration.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~165-170: Lactone carbonyl (C2).

    • δ ~160-165: Enol carbon (C4).

    • δ ~155-160: Olefinic carbon (C6).

    • δ ~100-105: Olefinic carbon (C5).

    • δ ~90-95: Olefinic carbon (C3).

    • δ ~30-35: Methine carbon of the isopropyl group.

    • δ ~20-25: Methyl carbons of the isopropyl group.

  • IR (KBr, cm⁻¹):

    • ~3400-3200 (broad): O-H stretch.

    • ~1720-1700: C=O stretch of the α,β-unsaturated lactone.

    • ~1640, ~1560: C=C stretching of the conjugated system.

  • Mass Spectrometry (EI):

    • m/z (M⁺): 154 (Molecular ion).

    • Key fragments would correspond to the loss of CO, CO₂, and cleavage of the isopropyl group.

Biological Activity and Drug Development Potential

While specific biological data for this compound is not widely published, the extensive research on the 4-hydroxy-2-pyrone class provides a strong basis for predicting its therapeutic potential.[3][5]

Established Activities of the Pyrone Class

Derivatives of 4-hydroxy-2-pyrone have demonstrated a remarkable range of biological activities, including:

  • Antimicrobial and Antifungal: Many natural pyrones inhibit the growth of bacteria and fungi.[8]

  • Cytotoxic/Anticancer: Certain pyrones show potent activity against various cancer cell lines.[2]

  • Anti-inflammatory: The scaffold is associated with the inhibition of inflammatory pathways.

  • Enzyme Inhibition: They have been identified as inhibitors of enzymes such as human leukocyte elastase and protein-tyrosine phosphatase.[3][7]

The mechanism of action is often attributed to the molecule's ability to act as a Michael acceptor, form hydrogen bonds via the hydroxyl group, or chelate metal ions essential for enzymatic function.

Proposed Bioactivity Screening Workflow

For a novel compound like this compound, a tiered screening approach is recommended to efficiently identify and validate its biological activity.

G start_end start_end process process decision decision output output A Pure Compound B Primary Screening (Broad-Spectrum Assays) A->B C e.g., NCI-60 Cancer Cell Line Panel, Antimicrobial Zone of Inhibition B->C D Activity Observed? C->D E Secondary Screening (Dose-Response & IC₅₀ Determination) D->E Yes I Inactive D->I No F Hit Confirmation & Validation E->F G Mechanism of Action Studies (e.g., Enzyme Kinetics, Target ID) F->G H Lead Optimization (SAR Studies) G->H

Sources

The Antifungal Potential of Fusapyrone and Deoxyfusapyrone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the antifungal properties of fusapyrone and deoxyfusapyrone, two α-pyrone secondary metabolites with significant potential in the development of novel antifungal agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new antimicrobial compounds. It offers a synthesis of the current scientific understanding, from chemical structure and biosynthesis to the spectrum of activity and detailed methodologies for evaluation.

Introduction and Discovery

Fusapyrone and deoxyfusapyrone are naturally occurring α-pyrones first isolated from rice cultures of the fungus Fusarium semitectum.[1][2] These compounds have garnered interest due to their considerable antifungal activity, particularly against a range of plant pathogenic and mycotoxigenic filamentous fungi.[3][4] Structurally, they belong to the polyketide family of natural products, a diverse class of compounds known for their wide array of biological activities.[5] This guide will delve into the technical details of these promising antifungal agents, providing a foundation for further research and development.

Chemical Structure and Physicochemical Properties

Fusapyrone and deoxyfusapyrone are complex polyketides characterized by a 3-substituted-4-hydroxy-6-alkyl-2-pyrone core.[6] The key structural difference between the two lies in the oxygenation of the aliphatic side chain, with fusapyrone possessing an additional hydroxyl group compared to deoxyfusapyrone.

  • Fusapyrone (1) : 3-(4-deoxy-β-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-7-hydroxymethyl-1,1,5,9,11-pentamethyl-3,5,8-heptadecatrienyl]-2H-pyran-2-one

  • Deoxyfusapyrone (2) : 3-(4-deoxy-β-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-1,1,5,7,9,11-hexamethyl-3,5,8-heptadecatrienyl]-2H-pyran-2-one

The structural complexity and presence of multiple chiral centers make their chemical synthesis challenging, highlighting the importance of microbial fermentation for their production.

G cluster_fusapyrone Fusapyrone cluster_deoxyfusapyrone Deoxyfusapyrone fusapyrone_img fusapyrone_img fusapyrone_label C34H54O9 deoxyfusapyrone_img deoxyfusapyrone_img deoxyfusapyrone_label C34H54O8

Figure 1: Chemical structures of fusapyrone and deoxyfusapyrone.

Biosynthesis

The biosynthesis of fusapyrone and deoxyfusapyrone originates from the polyketide pathway.[1] This is a major secondary metabolic route in fungi, responsible for the production of a wide variety of structurally diverse compounds. The core scaffold of these α-pyrones is assembled by a Type I polyketide synthase (PKS).[1] PKS enzymes are large, multifunctional proteins that iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to generate a polyketide chain. Subsequent enzymatic modifications, including cyclization, reduction, and glycosylation, lead to the final complex structures of fusapyrone and deoxyfusapyrone.

G Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Post-PKS Modifications Post-PKS Modifications Polyketide Chain->Post-PKS Modifications Cyclization, Reduction, Glycosylation Fusapyrone Fusapyrone Post-PKS Modifications->Fusapyrone Deoxyfusapyrone Deoxyfusapyrone Post-PKS Modifications->Deoxyfusapyrone

Figure 2: Simplified biosynthetic pathway of fusapyrone and deoxyfusapyrone.

Antifungal Spectrum and Efficacy

Fusapyrone and deoxyfusapyrone exhibit a broad spectrum of activity against filamentous fungi, including many that are pathogenic to plants and humans.[7] Notably, fusapyrone consistently demonstrates greater potency than deoxyfusapyrone.[3] Their antifungal activity is species- and strain-specific.[7] A key characteristic of these compounds is their lack of activity against yeasts and bacteria, such as Bacillus megaterium, suggesting a selective mode of action.[7]

Susceptible Fungal Species

Studies have identified several fungal species that are particularly sensitive to fusapyrone and deoxyfusapyrone, including:

  • Alternaria alternata[7]

  • Aspergillus flavus[7]

  • Aspergillus parasiticus[4]

  • Botrytis cinerea[4][7]

  • Cladosporium cucumerinum[7]

  • Penicillium brevicompactum[4]

  • Penicillium verrucosum[7]

  • Phoma tracheiphila[7]

Quantitative Antifungal Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's efficacy. The following table summarizes the reported MIC values for fusapyrone and deoxyfusapyrone against selected fungal pathogens.

Fungal SpeciesCompoundMIC (µg/mL)Reference
Botrytis cinereaFusapyrone0.78 - 6.25[4]
Deoxyfusapyrone0.78 - 6.25[4]
Aspergillus parasiticusFusapyrone0.78 - 6.25[4]
Deoxyfusapyrone0.78 - 6.25[4]
Penicillium brevicompactumFusapyrone0.78 - 6.25[4]
Deoxyfusapyrone0.78 - 6.25[4]

Mechanism of Action: An Unresolved Question

Despite the well-documented antifungal activity of fusapyrone and deoxyfusapyrone, their precise mechanism of action at the molecular level remains unknown.[8] This represents a significant knowledge gap and a key area for future research. The selective activity against filamentous fungi suggests a target that is either unique to this fungal morphology or is more accessible in these organisms compared to yeasts.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided some clues. Chemical modifications to the fusapyrone and deoxyfusapyrone molecules, such as alterations to the glycosyl residue, the 2-pyrone ring, or the aliphatic chain, generally lead to a reduction or loss of antifungal activity.[4] This suggests that the integrity of the entire molecule is crucial for its biological function. The consistently higher activity of fusapyrone compared to deoxyfusapyrone indicates that the additional hydroxyl group on the aliphatic side chain plays a role in its interaction with the fungal target.[3]

Experimental Protocols for Antifungal Susceptibility Testing

To facilitate further research, this section provides a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of fusapyrone and deoxyfusapyrone against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[9][10]

Broth Microdilution MIC Assay for Filamentous Fungi (CLSI M38-A2)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fusapyrone and deoxyfusapyrone stock solutions (in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates to be tested

  • Potato Dextrose Agar (PDA) slants or plates

  • Sterile saline with 0.05% Tween 80

  • Hemocytometer

  • Spectrophotometer

  • Sterile, flat-bottomed 96-well plates for reading

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the filamentous fungi on PDA at 35°C for 7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Transfer the conidial suspension to a sterile tube.

    • Allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting to a specific optical density at a predetermined wavelength.

  • Preparation of Antifungal Dilutions:

    • Perform serial twofold dilutions of the fusapyrone and deoxyfusapyrone stock solutions in RPMI-1640 medium in the 96-well microtiter plates. The final volume in each well should be 100 µL.

    • The concentration range should be chosen to encompass the expected MIC values. A typical range would be 0.03 to 16 µg/mL.

    • Include a drug-free growth control well (containing only RPMI-1640) and a sterility control well (uninoculated medium).

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate (except the sterility control).

    • This will result in a final volume of 200 µL per well and a final inoculum concentration of 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungal species.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Fungal Inoculum C 3. Inoculate Microplate A->C B 2. Prepare Antifungal Dilutions in Microplate B->C D 4. Incubate at 35°C C->D E 5. Read MIC (Lowest Concentration with No Visible Growth) D->E

Figure 3: Workflow for the broth microdilution MIC assay.

Future Directions and Conclusion

Fusapyrone and deoxyfusapyrone represent promising scaffolds for the development of new antifungal drugs, particularly for the treatment of infections caused by filamentous fungi. Their selective activity and natural origin make them attractive candidates for further investigation. The most critical area for future research is the elucidation of their mechanism of action. Understanding how these molecules inhibit fungal growth at a molecular level will be instrumental in optimizing their structure for improved efficacy and in identifying potential new antifungal targets. Further studies should also focus on expanding the evaluation of their in vivo efficacy and safety profiles. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of these fascinating natural products.

References

  • Evidente, A., Conti, L., Altomare, C., Bottalico, A., Sindona, G., Segre, A. L., & Logrieco, A. (1994). Fusapyrone and deoxyfusapyrone, two antifungal α-pyrones from Fusarium semitectum. Natural toxins, 2(1), 4–13. [Link]

  • Altomare, C., Perrone, G., Zonno, M. C., Evidente, A., Pengue, R., Fanti, F., & Polonelli, L. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Journal of natural products, 63(8), 1131–1135. [Link]

  • Studt, L., Wiemann, P., Kleigrewe, K., Humpf, H. U., & Tudzynski, B. (2016). Biosynthesis of fusapyrone depends on the H3K9 methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in microbiology, 7, 983. [Link]

  • Altomare, C., Perrone, G., Zonno, M. C., Evidente, A., Pengue, R., Fanti, F., & Polonelli, L. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Journal of natural products, 63(8), 1131–1135. [Link]

  • ResearchGate. (n.d.). Structure formulae of fusapyrone and deoxyfusapyrone (1 and 2). Retrieved from [Link]

  • Altomare, C., Pengue, R., Favilla, M., Evidente, A., & Visconti, A. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. Journal of agricultural and food chemistry, 52(10), 2997–3001. [Link]

  • Altomare, C., Evidente, A., & Visconti, A. (1999). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Journal of liquid chromatography & related technologies, 22(10), 1543-1554. [Link]

  • Evidente, A., Conti, L., Altomare, C., Bottalico, A., Sindona, G., Segre, A. L., & Logrieco, A. (1994). Fusapyrone and Deoxyfusapyrone, Two Antifungal Alpha-Pyrones From Fusarium Semitectum. Natural Toxins, 2(1), 4-13. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Fusapyrone. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2185. [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Retrieved from [Link]

Sources

A Technical Guide to the Anticipated Antibacterial Effects of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the anticipated antibacterial properties of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. While direct experimental data on this specific molecule is limited, this document synthesizes current knowledge from structurally related 4-hydroxy-2-pyrone derivatives to project its potential efficacy and mechanisms of action against bacterial pathogens. We delve into the structure-activity relationships within this chemical class, propose likely antibacterial mechanisms, and provide detailed, field-proven protocols for the empirical validation of these properties. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel antibacterial agents.

Introduction: The 4-Hydroxy-2-Pyrone Scaffold - A Privileged Structure in Bioactive Compound Discovery

The 4-hydroxy-2-pyrone moiety is a recurring structural motif in a diverse array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] These compounds, characterized by a six-membered lactone ring with a hydroxyl group at the 4-position, have garnered significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the pyrone ring allows for substitutions at various positions, leading to a wide range of physicochemical properties and biological targets.

Our focus in this guide is the specific derivative, this compound. The presence of an isopropyl group at the 6-position is anticipated to influence its lipophilicity and steric interactions with biological targets, thereby defining its unique antibacterial profile. Based on extensive research into analogous 6-alkyl-substituted 4-hydroxy-2-pyrones, we can hypothesize its potential as a valuable lead compound in the development of novel antibacterial therapies.[2]

Anticipated Antibacterial Spectrum and Potency

The antibacterial activity of 6-alkyl-4-hydroxy-2-pyrones is often influenced by the nature of the alkyl substituent. While some derivatives exhibit modest activity, others have demonstrated significant potency against a range of bacteria.[2] For this compound, we can project its likely activity based on established structure-activity relationships (SAR).

Structure-Activity Relationship Insights:

  • Alkyl Chain Length: Studies on various 6-alkyl-4-hydroxy-2-pyrones have indicated that the length and branching of the alkyl chain can impact antibacterial efficacy. Shorter to medium-length alkyl chains have been associated with activity against both Gram-positive and Gram-negative bacteria.[3] The isopropyl group in our target molecule provides a moderate level of lipophilicity which may facilitate its passage through bacterial membranes.

  • Gram-Positive vs. Gram-Negative Activity: Many pyrone derivatives have shown promising activity against Gram-positive bacteria, such as Staphylococcus aureus.[4] The outer membrane of Gram-negative bacteria often presents a more significant barrier to small molecules, but some pyrones have demonstrated the ability to overcome this, suggesting that this compound may also possess activity against pathogens like Escherichia coli and Pseudomonas aeruginosa.[2]

Expected Potency:

While precise Minimum Inhibitory Concentration (MIC) values for this compound are not yet reported, based on data from related compounds, it is reasonable to hypothesize that it will exhibit MICs in the mid-to-low µg/mL range against susceptible bacterial strains. Empirical determination of these values is a critical first step in its evaluation.

Potential Mechanisms of Antibacterial Action

The diverse bioactivities of 4-hydroxy-2-pyrones suggest multiple potential mechanisms of antibacterial action. For this compound, we can infer several plausible pathways based on studies of its chemical cousins.

Disruption of Bacterial Cell Membranes

One of the proposed mechanisms for certain antibacterial pyrones is the disruption of the bacterial cell membrane integrity.[4] The lipophilic isopropyl group of this compound could facilitate its insertion into the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Fatty Acid Biosynthesis

The fatty acid synthase (FAS) pathway is an attractive target for antibacterial drug development due to its essential role in bacterial survival and its divergence from the mammalian FAS system. Some pyrone derivatives, such as pseudopyronines, have been shown to inhibit key enzymes within this pathway.[4] It is plausible that this compound could act as an inhibitor of bacterial fatty acid biosynthesis, thereby halting the production of vital membrane components.

Quorum Sensing Inhibition and Biofilm Disruption

Bacterial communication, or quorum sensing (QS), plays a pivotal role in the regulation of virulence factors and biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Several 4-hydroxy-2-pyrone derivatives have been identified as potent inhibitors of QS systems, particularly in Pseudomonas aeruginosa.[5] By interfering with QS signaling, these compounds can attenuate the expression of virulence factors and prevent the formation of biofilms.[6] Given the structural similarities, this compound is a strong candidate for investigation as a QS inhibitor and anti-biofilm agent.[1]

Below is a diagram illustrating the potential mechanism of quorum sensing inhibition.

QuorumSensingInhibition cluster_bacteria Bacterial Cell Signal_Molecule Autoinducer (e.g., AHL) Receptor Intracellular Receptor Signal_Molecule->Receptor Binds Virulence_Genes Virulence & Biofilm Gene Expression Receptor->Virulence_Genes Activates Pyranone 4-hydroxy-6-(propan-2-yl) -2H-pyran-2-one Pyranone->Receptor Antagonistic Binding

Caption: Proposed mechanism of quorum sensing inhibition by this compound.

Experimental Protocols for Antibacterial Evaluation

To empirically validate the antibacterial potential of this compound, a series of standardized in vitro assays are required. The following protocols are provided as a robust starting point for researchers.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired test concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate 96-well plate with bacteria and compound dilutions A->C B Prepare serial dilutions of This compound B->C D Incubate at 37°C for 18-24h C->D E Visually assess for bacterial growth D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Assessment of Biofilm Inhibition

The crystal violet assay is a simple and effective method for quantifying the ability of a compound to inhibit biofilm formation.

Protocol: Crystal Violet Biofilm Inhibition Assay

  • Preparation of Bacterial Culture and Compound Dilutions:

    • Grow the test bacterium overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

    • Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05.

    • Prepare serial dilutions of this compound in the growth medium in a 96-well flat-bottom microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial culture to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining and Quantification:

    • Gently discard the planktonic cells from the wells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Fix the biofilms by adding methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

    • Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet by adding 30% acetic acid to each well.

    • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Synthesis of this compound

For research and development purposes, a reliable synthetic route to this compound is essential. While specific literature on its synthesis is scarce, a general and effective method for the synthesis of 4-hydroxy-6-alkyl-2H-pyran-2-ones involves the condensation of a β-ketoester with a derivative of malonic acid. A plausible route for the target molecule would involve the reaction of ethyl 4-methyl-3-oxopentanoate with a malonic acid equivalent, followed by cyclization and decarboxylation. Further optimization of reaction conditions would be necessary to achieve high yields and purity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for the development of novel antibacterial agents. Based on the well-documented bioactivities of structurally related 4-hydroxy-2-pyrones, it is highly probable that this compound will exhibit antibacterial activity, potentially through mechanisms such as membrane disruption, inhibition of fatty acid biosynthesis, and quorum sensing interference. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its antibacterial and anti-biofilm properties.

Future research should focus on the definitive synthesis of this compound, followed by a comprehensive in vitro and in vivo assessment of its efficacy against a panel of clinically relevant bacterial pathogens, including multidrug-resistant strains. Elucidation of its precise mechanism of action will be crucial for its further development as a therapeutic agent.

References

  • Jahan, F., & Islam, M. S. (2021). 4-Hydroxy-2-pyrone and its derivatives: A mini-review on their synthesis and biological activities. Results in Chemistry, 3, 100183. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54686804, 4-Hydroxy-6-pentyl-2H-pyran-2-one. Retrieved January 24, 2026 from [Link].

  • Kiran, G. S., Priyadharshini, S., Sajayan, A., & Selvin, J. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. AMB Express, 8(1), 86. [Link]

  • Tiwari, R., Singh, R. K., & Tiwari, R. (2009). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of environmental biology, 30(5), 785–788. [Link]

  • Karpova, Y. A., & Krasavin, M. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(1), 37-70. [Link]

  • Chaskar, A. C., Phatak, A. A., & Deshpande, M. N. (2018). 4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium Smegmatis Biofilm Inhibitors. Anti-infective agents, 16(2), 116–124. [Link]

  • Park, S. Y., Kim, H. S., Ok, K., Kim, Y., Park, H. D., & Byun, Y. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2913–2917. [Link]

  • Kwiecińska-Piróg, J., Skowron, K., & Grudlewska-Buda, K. (2019). The Search for Natural Inhibitors of Biofilm Formation and the Activity of the Autoinductor C6-AHL in Klebsiella pneumoniae ATCC 13884. Molecules (Basel, Switzerland), 24(3), 548. [Link]

  • Li, D., Chen, C., & Li, Y. (2022). Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain. Molecules (Basel, Switzerland), 27(22), 8009. [Link]

  • Moynihan, E., Mackey, K., Blaskovich, M. A. T., Reen, F. J., & McGlacken, G. P. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS medicinal chemistry letters, 13(8), 1358–1362. [Link]

  • Chen, T., Wang, L., & Li, J. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European journal of medicinal chemistry, 158, 737–748. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11228841, 6-isopropyl-2H-pyran-2-one. Retrieved January 24, 2026 from [Link].

  • Alam, M. S., & Islam, M. R. (2005). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Journal of Applied Sciences, 5(2), 327-333. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, 4,6-dimethyl- (CAS 675-09-2). Retrieved January 24, 2026, from [Link]

  • Moynihan, E., Mackey, K., Blaskovich, M. A. T., Reen, F. J., & McGlacken, G. P. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Medicinal Chemistry Letters, 13(8), 1358-1362. [Link]

  • Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Small-Molecule Inhibition of Bacterial Biofilm. Current topics in medicinal chemistry, 18(1), 1–11. [Link]

  • Park, S. Y., Kim, H. S., Ok, K., Kim, Y., Park, H. D., & Byun, Y. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2913–2917. [Link]

  • Gothai, S., Ganesan, P., & Ramalingam, K. (2018). Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Marine drugs, 16(7), 243. [Link]

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Methodological & Application

Application Note: A Validated Protocol for Measuring Na⁺/K⁺-Activated ATPase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The "Sodium Pump" and Its Inhibition

The Na⁺/K⁺-activated ATPase, commonly known as the sodium pump, is a vital transmembrane enzyme found in all animal cells.[1] This P-type ATPase actively transports three sodium ions (Na⁺) out of the cell and two potassium ions (K⁺) into the cell against their concentration gradients, a process powered by the hydrolysis of one molecule of ATP.[2] This electrogenic cycle is fundamental to cellular physiology, responsible for maintaining the resting membrane potential, regulating cellular volume, and driving the secondary active transport of other solutes.[1][2]

Given its central role, the Na⁺/K⁺-ATPase is a critical target in both physiology and pharmacology. Its inhibition can have profound effects, most notably in cardiovascular function. For instance, cardiac glycosides like digoxin and digitoxin inhibit the pump, leading to an increase in intracellular sodium.[1][3] This, in turn, alters the activity of the Na⁺/Ca²⁺ exchanger, resulting in increased intracellular calcium levels and enhanced cardiac contractility.[1][3] Consequently, screening for and characterizing inhibitors of Na⁺/K⁺-ATPase is a cornerstone of drug discovery for various cardiometabolic diseases and a key tool in toxicological assessments.[3][4]

This guide provides a detailed, self-validating protocol for an in vitro Na⁺/K⁺-ATPase inhibition assay using a colorimetric method, designed for accuracy, reproducibility, and high-throughput screening.

Assay Mechanism: Quantifying Inhibition Through Phosphate Detection

The core of this assay is the measurement of the enzyme's hydrolytic activity. The Na⁺/K⁺-ATPase catalyzes the following reaction:

ATP + H₂O → ADP + Pᵢ + Energy

The rate of this reaction is directly proportional to the enzyme's activity. The most common and reliable method to quantify this activity is to measure the amount of inorganic phosphate (Pᵢ) released over time.[5][6]

This protocol employs a malachite green-based colorimetric detection method.[7][8] In an acidic environment, malachite green forms a complex with free molybdate and inorganic phosphate, resulting in a stable, colored product that can be measured spectrophotometrically at approximately 620-660 nm. The intensity of the color is directly proportional to the concentration of Pᵢ produced.

The Principle of Self-Validation: A crucial aspect of this assay is distinguishing the specific activity of Na⁺/K⁺-ATPase from the activity of other ATP-hydrolyzing enzymes present in the sample (e.g., Mg²⁺-ATPase, Ca²⁺-ATPase).[7] This is achieved by using a highly specific inhibitor, ouabain .[7] The experiment is run in parallel under two conditions:

  • Total ATPase Activity: Measures the activity of all ATPases in the sample.

  • Non-specific ATPase Activity: Measured in the presence of a saturating concentration of ouabain, which completely inhibits the Na⁺/K⁺-ATPase.

The true Na⁺/K⁺-ATPase activity is then calculated by subtracting the non-specific activity from the total activity. This internal control system is fundamental to the trustworthiness of the results.

NaK_ATPase_Cycle cluster_membrane Cell Membrane E1_ATP E1·ATP High Na⁺ Affinity E1_P_3Na E1~P·3Na⁺ 3 Na⁺ Bound (Intracellular) E1_ATP->E1_P_3Na Phosphorylation E2_P_3Na E2-P·3Na⁺ Conformational Change E1_P_3Na->E2_P_3Na E1 → E2 ADP ADP E1_P_3Na->ADP E2_P E2-P Low Na⁺ Affinity E2_P_3Na->E2_P Na⁺ Release Na_out 3 Na⁺ (out) E2_P_3Na->Na_out E2_P_2K E2-P·2K⁺ 2 K⁺ Bound (Extracellular) E2_P->E2_P_2K K⁺ Binding E2_2K E2·2K⁺ Dephosphorylated E2_P_2K->E2_2K Hydrolysis Pi Pᵢ E2_P_2K->Pi E1_ATP_2K E1·ATP·2K⁺ Conformational Change E2_2K->E1_ATP_2K E2 → E1 ATP Binding E1_ATP_2K->E1_ATP K⁺ Release K_in 2 K⁺ (in) E1_ATP_2K->K_in Na_in 3 Na⁺ (in) Na_in->E1_ATP ATP ATP ATP->E1_ATP K_out 2 K⁺ (out) K_out->E2_P ATP2 ATP Inhibitor Inhibitor (e.g., Ouabain) Inhibitor->E2_P Blocks K⁺ Binding & Dephosphorylation Workflow cluster_prep I. Preparation cluster_assay II. Assay Execution (96-Well Plate) cluster_analysis III. Data Analysis P1 Prepare Reagents (Buffer, ATP, Ouabain) A1 Add Buffer, Inhibitors & Enzyme P1->A1 P2 Prepare Phosphate Standard Curve Dilutions A5 Stop & Develop Color (Malachite Green Reagent) P3 Prepare Test Compound Serial Dilutions P3->A1 A2 Pre-incubate at 37°C (10 min) A1->A2 A3 Initiate with ATP A2->A3 A4 Incubate at 37°C (15-30 min) A3->A4 A4->A5 A6 Read Absorbance (650 nm) A5->A6 D2 Calculate Pᵢ Produced (nmol/well) A6->D2 D1 Generate Standard Curve y = mx + c D1->D2 D3 Calculate Specific Na⁺/K⁺-ATPase Activity D2->D3 D4 Calculate % Inhibition vs. Control D3->D4 D5 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) D4->D5 D6 Determine IC₅₀ Value D5->D6

Caption: Experimental workflow from preparation to IC₅₀ determination.

Data Analysis and Interpretation

  • Calculate Pᵢ Concentration: Use the linear equation from your phosphate standard curve to convert the background-subtracted absorbance values for each well into the amount of Pᵢ produced (nmol).

    • Pᵢ (nmol) = (Absorbance - y-intercept) / slope

  • Calculate Specific Na⁺/K⁺-ATPase Activity:

    • Total Activity (nmol/min/mg): (Pᵢ from Total well / Incubation Time in min) / Protein amount in mg.

    • Non-specific Activity (nmol/min/mg): (Pᵢ from Ouabain well / Incubation Time in min) / Protein amount in mg.

    • Specific Activity = Total Activity - Non-specific Activity

  • Calculate Percentage Inhibition: For each concentration of the test compound:

    • Activity with Inhibitor = (Pᵢ from Inhibitor well / Time) / Protein

    • % Inhibition = [1 - ( (Activity with Inhibitor - Non-specific Activity) / (Specific Activity) )] * 100

  • Determine IC₅₀:

    • Plot the % Inhibition (Y-axis) against the logarithm of the test inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the specific Na⁺/K⁺-ATPase activity by 50%.

Data Presentation Table
[Inhibitor] (µM)Avg. Abs @650nmPᵢ Produced (nmol)Specific Activity (nmol/min/mg)% Inhibition
0 (Vehicle)0.8502.50166.70%
0.10.7652.25150.010.0%
10.5301.55103.338.0%
100.2950.8556.766.0%
1000.1800.5033.380.0%
Ouabain (1mM)0.1500.4026.7 (Non-specific)N/A
Calculations assume 0.1 mg protein per well and a 15-minute incubation.

Field-Proven Insights & Troubleshooting

  • High Background Signal: The most common issue is phosphate contamination. [5]Always use dedicated, phosphate-free glassware and high-purity water. The malachite green reagent itself can have some background; always subtract the "Blank" reading.

  • Low Signal/Activity: This may be due to an inactive enzyme (improper storage, too old), suboptimal buffer conditions (incorrect pH or ion concentrations), or insufficient incubation time. Verify enzyme activity with a positive control if possible.

  • Poor Reproducibility: Ensure accurate and consistent pipetting, especially for the enzyme and ATP solutions. Maintain a stable temperature during incubation, as ATPase activity is highly temperature-dependent.

  • Inhibitor Solubility: If your test compound is dissolved in DMSO, ensure the final DMSO concentration in the well is low (<1%) as higher concentrations can inhibit the enzyme. Run a vehicle control with the highest concentration of DMSO used.

References

  • Assay Genie. (n.d.). Na+k+-ATPase Activity Assay Kit Technical Manual. Retrieved from [Link]

  • Apell, H.-J. (2014). Response to "What is the best way to measure Na/K atpase activity?". ResearchGate. Retrieved from [Link]

  • Vasić, V. M., et al. (2012). Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds. MDPI. Retrieved from [Link]

  • Obradovic, M., et al. (2023). The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases. Frontiers in Physiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium–potassium pump. Retrieved from [Link]

  • Elabscience. (n.d.). Na+k+-ATPase Activity Assay Kit (E-BC-K539-M). Retrieved from [Link]

  • Pirahanchi, A., et al. (2023). Physiology, Sodium Potassium Pump. NCBI StatPearls. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The 4-hydroxy-2-pyrone scaffold is a valuable structural motif found in numerous natural products and serves as a key building block in medicinal chemistry.[1] Achieving high yields is crucial for the efficient progression of research and development projects.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles.

Troubleshooting Guide: Addressing Common Synthesis Failures

This section addresses the most frequent and critical issues encountered during the synthesis of this compound.

Question 1: My reaction yield is very low or I'm observing no product formation. What are the likely causes and how can I fix this?

Low or no product yield is a common frustration. The primary cause often lies in the initial condensation and cyclization steps, which are sensitive to reagent quality, reaction conditions, and the choice of base. The most prevalent synthetic routes involve the cyclization of 1,3,5-tricarbonyl compounds or their equivalents.[2]

Probable Causes & Step-by-Step Solutions:

  • Poor Quality of Starting Materials:

    • The "Why": The key starting materials, typically a β-keto ester (like ethyl isobutyrylacetate) and an acylating agent (like malonyl chloride), must be pure and anhydrous. Moisture can quench the strong bases used and hydrolyze reactive intermediates.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials using NMR or GC-MS.

      • Dry Solvents & Reagents: Use freshly distilled, anhydrous solvents. Dry reagents that are sensitive to moisture according to standard laboratory procedures.

  • Incorrect Base or Incomplete Deprotonation:

    • The "Why": The formation of the pyrone ring relies on a base-catalyzed intramolecular Claisen-type condensation.[2] The base must be strong enough to generate the necessary enolate from the β-keto ester. Incomplete deprotonation leads to unreacted starting material and side reactions.

    • Solution:

      • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are often required.

      • Protocol for Using NaH: If using NaH (a common choice), ensure the mineral oil is washed away with dry hexanes before use. Add the β-keto ester slowly to the NaH suspension in an anhydrous solvent like THF at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature to ensure complete enolate formation before adding the second reagent.

  • Suboptimal Reaction Temperature:

    • The "Why": Temperature control is critical. Initial deprotonation is often performed at low temperatures (0 °C) to prevent side reactions. The subsequent cyclization may require heating (reflux) to proceed at a reasonable rate.

    • Solution:

      • Monitor Temperature: Use a calibrated thermometer and an appropriate cooling or heating bath.

      • Stepwise Temperature Control: Perform the initial deprotonation at 0 °C for 30-60 minutes. After adding the acylating agent, slowly warm the reaction to room temperature and then to reflux if the protocol requires it. Monitor the reaction progress by TLC or LC-MS to determine the optimal reflux time.

  • Formation of Stable, Unreactive Intermediates:

    • The "Why": In some cases, a stable intermediate, such as a potassium salt of the opened diketoacid, may form and require specific conditions to cyclize.[2]

    • Solution:

      • Acid-Catalyzed Cyclization: If you suspect the formation of a stable salt, the final cyclization step may be promoted by treatment with a strong acid like trifluoroacetic acid (TFA), often in the presence of trifluoroacetic anhydride (TFAA) at low temperatures.[2]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a systematic workflow to diagnose the root cause of low product yield.

G cluster_solutions Corrective Actions Start Low or No Yield Check_Reagents 1. Verify Purity & Anhydrous Nature of Reagents/Solvents Start->Check_Reagents Check_Base 2. Evaluate Base Strength & Deprotonation Protocol Check_Reagents->Check_Base Reagents OK Sol_Reagents Purify/Dry Reagents Use Anhydrous Solvents Check_Reagents->Sol_Reagents Issue Found Check_Temp 3. Review Temperature Control During Each Step Check_Base->Check_Temp Base Protocol OK Sol_Base Use Stronger Base (NaH, LDA) Optimize Addition Protocol Check_Base->Sol_Base Issue Found Check_Cyclization 4. Investigate Cyclization Conditions Check_Temp->Check_Cyclization Temperature OK Sol_Temp Use Controlled Cooling/Heating Monitor with TLC/LC-MS Check_Temp->Sol_Temp Issue Found Result_Good Yield Improved Check_Cyclization->Result_Good Problem Solved Sol_Cyclization Attempt Acid-Catalyzed Cyclization (TFA/TFAA) Check_Cyclization->Sol_Cyclization Issue Found Sol_Reagents->Result_Good Sol_Base->Result_Good Sol_Temp->Result_Good

Caption: A troubleshooting workflow for low yield synthesis.

Question 2: My final product is impure, with significant side products observed in the NMR/LC-MS. What are these impurities and how can I prevent them?

The presence of impurities indicates that side reactions are competing with the desired cyclization pathway. Identifying these byproducts is key to optimizing the reaction conditions.

Common Side Products & Prevention Strategies:

  • Self-Condensation of the β-Keto Ester:

    • The "Why": The enolate of your β-keto ester can react with another molecule of the ester instead of the intended acylating agent. This is more likely if the acylating agent is added too slowly or if it is less reactive.

    • Prevention:

      • Inverse Addition: Add the generated enolate solution slowly to the solution of the acylating agent (inverse addition). This maintains a low concentration of the enolate, minimizing self-condensation.

      • Use a More Reactive Acylating Agent: Acyl chlorides (like malonyl chloride) are generally more reactive than esters.

  • Formation of Furanone Derivatives:

    • The "Why": During the intramolecular cyclization of the 1,3,5-tricarbonyl intermediate, there can be competition between a 6-exo-trig cyclization (forming the desired pyrone) and a 5-exo-trig cyclization (forming a furanone). The pyrone is generally the thermodynamically favored product.[2]

    • Prevention:

      • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed long enough for the equilibrium to favor the more stable pyrone product. Refluxing in a suitable solvent like toluene can promote the formation of the pyrone.[2]

  • Polymerization:

    • The "Why": Highly reactive intermediates, especially if generated at high concentrations or temperatures, can polymerize.

    • Prevention:

      • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.

      • Strict Temperature Control: Avoid temperature spikes, especially during the initial addition of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most common and generally reliable method is the base-catalyzed condensation of an isobutyryl derivative (e.g., ethyl isobutyrylacetate) with a malonic acid derivative (e.g., malonyl chloride or diethyl malonate), followed by intramolecular cyclization and decarboxylation. This biomimetic strategy mimics the polyketide synthase pathways found in nature.[2][3][4]

Q2: How critical is the purification step for achieving high purity?

It is absolutely critical. The crude product often contains unreacted starting materials, salts, and side products.

  • Workup: A standard aqueous workup is necessary to remove the base and other water-soluble species. Acidify the aqueous layer carefully (e.g., with HCl) to protonate the hydroxyl group of the pyrone, which may exist as a salt.

  • Crystallization: The product is often a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is a highly effective method for purification.

  • Column Chromatography: If the product is an oil or if crystallization fails to remove all impurities, silica gel column chromatography is the method of choice. Use a solvent system with moderate polarity (e.g., a gradient of ethyl acetate in hexanes).

Q3: Can I use alternative starting materials?

Yes, various synthetic equivalents can be used. For instance, diketene adducts can be enolized and condensed with aldehydes, followed by oxidation and cyclization to form 4-hydroxy-2-pyrones.[2] However, these multi-step routes can be more complex and may result in lower overall yields compared to the more direct condensation methods.

Optimized Experimental Protocol

This protocol is a synthesized example based on common methodologies for preparing 4-hydroxy-2-pyrones via Claisen-type condensations.[2][5]

Objective: To synthesize this compound from ethyl isobutyrylacetate and diethyl malonate.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Ethyl isobutyrylacetate (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Hydrochloric acid (HCl), 12 M

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

  • Base Addition: Dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol (e.g., 5 mL per gram of NaOEt) in the reaction flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a mixture of ethyl isobutyrylacetate (1.0 eq) and diethyl malonate (1.1 eq). Add this mixture dropwise to the stirred NaOEt solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Workup - Saponification & Cyclization: Cool the reaction to room temperature. Slowly add water to the mixture, followed by heating to reflux for an additional 2-3 hours to saponify the esters.

  • Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~1 by adding concentrated HCl dropwise. This step is crucial for both the decarboxylation and the final cyclization to the pyrone. Vigorous gas evolution (CO₂) will be observed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product, this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Summary Table: Reaction Parameters
ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Strong base for enolate formation; compatible with ethanol as solvent.
Solvent Anhydrous EthanolGood solubility for reagents and intermediates.
Stoichiometry 1.1 eq of Diethyl MalonateA slight excess ensures complete reaction of the limiting reagent.
Temperature 0 °C (addition), then RefluxControls initial reaction rate, then provides energy for cyclization.
Workup Acidification with HClPromotes decarboxylation and final ring closure.

References

  • Gurbanov, A. V., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

  • Bucar, F., et al. (2024). Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. Available at: [Link]

  • Lee, J. S., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1581-1620. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Lee, J. S. (2015). Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. Available at: [Link]

  • Schleppnik, A. A., & Oftedahl, M. L. (1970). U.S. Patent No. 3,491,122. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • El-Sayed, M. A.-M. (2019). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. Available at: [Link]

  • Lonza Inc. (1989). Canadian Patent No. 1,166,646.
  • Sims, R. J., & O'Shea, D. F. (2006). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. Available at: [Link]

  • Schäberle, T. F. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 571–588. Available at: [Link]

  • Schäberle, T. F. (2016). Biosynthesis of α-pyrones. PubMed. Available at: [Link]

  • Chhantyal-Pun, R., & Zwier, T. S. (2018). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Purdue University. Available at: [Link]

  • It's Chemistry Time. (2022, December 6). Pyrones (6 membered Heterocyclic compounds) Synthesis & Reaction [Video]. YouTube. Available at: [Link]

Sources

Navigating the Labyrinth of 4-Hydroxy-2-Pyrone Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the stability challenges of 4-hydroxy-2-pyrones in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile class of compounds. Here, we will delve into the intricacies of their degradation, provide practical troubleshooting advice, and offer detailed experimental protocols to empower you in your research and development endeavors.

Introduction: The Duality of Reactivity and Instability

4-Hydroxy-2-pyrones are a fascinating class of heterocyclic compounds, many of which are natural products with a wide range of biological activities.[1] Their unique chemical architecture, featuring a lactone, a hydroxyl group, and a conjugated system, makes them valuable synthons in organic chemistry. However, this inherent reactivity also renders them susceptible to degradation in aqueous environments, a critical consideration for their application in drug development and other fields. This guide will equip you with the knowledge to anticipate, diagnose, and manage these stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with 4-hydroxy-2-pyrones.

Q1: Why is my 4-hydroxy-2-pyrone derivative degrading in my aqueous formulation?

The degradation of 4-hydroxy-2-pyrones in aqueous solutions is primarily due to the hydrolysis of the lactone ring.[2] This reaction is catalyzed by both acid and base, meaning that the stability of your compound is highly dependent on the pH of the solution. The 4-hydroxy-2-pyrone ring system can exist in tautomeric forms, and the presence of both electrophilic and nucleophilic centers makes the molecule susceptible to nucleophilic attack by water or hydroxide ions.[3]

Q2: What are the primary factors that influence the stability of 4-hydroxy-2-pyrones?

Several factors can significantly impact the stability of your 4-hydroxy-2-pyrone derivative:

  • pH: This is the most critical factor. The rate of hydrolysis is generally lowest in the mid-pH range and increases significantly under both acidic and basic conditions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Storing your solutions at lower temperatures can significantly improve the stability of your compound.

  • Buffers: The components of your buffer system can also influence stability. Some buffer species can act as catalysts for hydrolysis.[5] It is crucial to select a buffer system that is inert to your compound.

  • Light: Some pyrone-containing compounds can be susceptible to photodegradation.[6] Exposure to light, especially UV light, can lead to the formation of degradation products.

  • Presence of Other Nucleophiles: Besides water and hydroxide ions, other nucleophiles present in your formulation can potentially react with the pyrone ring, leading to degradation.

Q3: What are the likely degradation products of my 4-hydroxy-2-pyrone?

The primary degradation pathway for 4-hydroxy-2-pyrones is the opening of the lactone ring. For instance, the degradation of dehydroacetic acid (DHA), a common 4-hydroxy-2-pyrone, in acidic solution involves the opening of the lactone ring to form a triketone intermediate, which can then undergo further reactions.[3] A major degradation product of DHA identified after gamma irradiation is heptane-2,4,6-trione.[3] The hydrolysis of dehydroacetic acid can also lead to the formation of various chromophores, resulting in a yellowing of the solution.[7]

The exact nature of the degradation products will depend on the specific structure of your 4-hydroxy-2-pyrone derivative and the degradation conditions.

Troubleshooting Guides

This section provides practical guidance and step-by-step protocols for investigating and addressing stability issues with your 4-hydroxy-2-pyrone compounds.

Troubleshooting Guide 1: My solution of a 4-hydroxy-2-pyrone is showing signs of degradation (e.g., color change, loss of activity). How can I investigate the stability of my compound?

A systematic approach to investigate the stability of your compound is to perform a forced degradation study. This will help you identify the key factors that influence its stability and characterize the degradation products.

Objective: To assess the stability of a 4-hydroxy-2-pyrone derivative under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • Your 4-hydroxy-2-pyrone derivative

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS)

  • A suitable HPLC column (e.g., C18)

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your 4-hydroxy-2-pyrone derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature, taking aliquots at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize each aliquot with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep the solution at room temperature and protected from light. Analyze at different time intervals.

    • Thermal Degradation: Prepare an aqueous solution of your compound (in a suitable buffer, e.g., pH 7) and expose it to elevated temperatures (e.g., 60 °C, 80 °C) in the dark.

    • Photodegradation: Expose a solution of your compound to light in a photostability chamber according to ICH Q1B guidelines.[6] A control sample should be kept in the dark at the same temperature.

  • Analytical Method:

    • Develop a stability-indicating HPLC method that can separate the parent compound from its degradation products. A good starting point is a gradient elution on a C18 column with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the separation at a suitable UV wavelength. If using LC-MS, you can identify the mass of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of degradation of your compound under each stress condition at different time points.

    • Characterize the major degradation products using LC-MS/MS by analyzing their fragmentation patterns.[8]

This study will provide a degradation profile of your 4-hydroxy-2-pyrone, highlighting its susceptibility to acid, base, oxidation, heat, and light. The developed HPLC method will be crucial for routine analysis and quality control.

Diagram: Workflow of a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 60°C, dark) Thermal->HPLC Analyze Samples Photo Photodegradation (ICH Q1B) Photo->HPLC Analyze Samples Characterization Degradant Characterization (MS/MS) HPLC->Characterization Profile Degradation Profile HPLC->Profile Pathway Degradation Pathway Characterization->Pathway Method Validated Analytical Method Profile->Method Drug Drug Substance/ Product Solution Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Caption: Workflow for a forced degradation study of a 4-hydroxy-2-pyrone.

Troubleshooting Guide 2: How can I minimize the degradation of my 4-hydroxy-2-pyrone in an aqueous solution?

Based on the understanding of the degradation mechanisms, here are some practical strategies to enhance the stability of your 4-hydroxy-2-pyrone formulations:

  • pH Optimization: The most effective way to stabilize 4-hydroxy-2-pyrones is to formulate them at their pH of maximum stability. This can be determined by conducting a pH-rate profile study. Generally, a pH range of 4-6 is a good starting point to investigate.

  • Buffer Selection: Choose a buffer system that does not catalyze the hydrolysis of your compound. Citrate and acetate buffers are often good choices. It is advisable to test the stability of your compound in different buffer systems.

  • Temperature Control: Store your solutions at refrigerated (2-8 °C) or frozen temperatures to significantly slow down the degradation rate.

  • Exclusion of Oxygen: If your compound is susceptible to oxidation, consider de-gassing your solvents and blanketing your solutions with an inert gas like nitrogen or argon.

  • Light Protection: Store your solutions in amber vials or protect them from light to prevent photodegradation.

  • Use of Co-solvents: In some cases, the addition of co-solvents like propylene glycol, ethanol, or polyethylene glycol can reduce the activity of water and thereby decrease the rate of hydrolysis. However, the effect of co-solvents should be experimentally verified.

  • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your compound. This removes water and can dramatically improve stability. The lyophilized powder can then be reconstituted in the desired aqueous medium just before use.

Data Presentation

The following table summarizes the expected degradation behavior of 4-hydroxy-2-pyrones under different stress conditions.

Stress ConditionExpected DegradationPrimary Degradation Pathway
Acidic (e.g., 0.1 M HCl) SignificantAcid-catalyzed hydrolysis of the lactone ring
Basic (e.g., 0.1 M NaOH) Rapid and SignificantBase-catalyzed hydrolysis of the lactone ring
Neutral (Water) Slow to ModerateNeutral hydrolysis of the lactone ring
Oxidative (e.g., 3% H₂O₂) PossibleOxidation of the pyrone ring or substituents
Thermal Accelerated DegradationIncreased rate of hydrolysis
Photolytic PossiblePhotochemical reactions leading to various products

Visualization of Degradation Pathway

The following diagram illustrates a plausible degradation pathway for dehydroacetic acid (DHA) in an aqueous solution, leading to the formation of heptane-2,4,6-trione through the opening of the lactone ring.

Diagram: Plausible Degradation Pathway of Dehydroacetic Acid

Degradation_Pathway DHA Dehydroacetic Acid (4-Hydroxy-2-pyrone derivative) Intermediate Acyclic Triketone Intermediate DHA->Intermediate Hydrolysis (H₂O, H⁺ or OH⁻) Product Heptane-2,4,6-trione Intermediate->Product Decarboxylation (if applicable) & Rearrangement

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minimizing side product formation in the synthesis of 2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2H-pyran-2-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile scaffold in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges encountered during synthesis and minimize the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights necessary to achieve high yields and purity in your reactions.

Troubleshooting Guide: Minimizing Side Product Formation

This section addresses specific issues you may encounter during the synthesis of 2H-pyran-2-ones. Each problem is presented with its probable causes, the underlying chemical mechanisms, and actionable solutions to get your synthesis back on track.

Problem 1: Low Yield and a Complex Mixture of Products, Especially in One-Pot Syntheses from Ketones, DMFDMA, and Hippuric Acid.

Probable Cause: You are likely observing the formation of a significant amount of an oxazolone derivative as a major side product. This occurs in a competing reaction where an intermediate acetylates instead of cyclizing to the desired pyran-2-one.[1]

Mechanistic Insight: In the one-pot synthesis of 3-benzoylamino-substituted 2H-pyran-2-ones from ketones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride, an intermediate enaminoketone is formed. This intermediate is intended to react with hippuric acid and cyclize. However, under the reaction conditions, a portion of the intermediate can be acetylated by the acetic anhydride, leading to the formation of a stable oxazolone side product.[1] The ratio of the desired pyran-2-one to the oxazolone can be as high as 1:1, significantly reducing your yield.[1]

Solutions:

  • Post-Reaction Conversion: The oxazolone side product can be converted to the desired 2H-pyran-2-one. After the initial reaction and workup, the mixture of the pyran-2-one and oxazolone can be heated in a mixture of pyridine and triethylamine. This treatment removes the acetyl group from the oxazolone intermediate, allowing it to cyclize to the desired pyran-2-one, thereby improving the overall yield.[1]

  • Reaction Conditions Optimization:

    • Temperature Control: Carefully controlling the reaction temperature during the addition of acetic anhydride and the subsequent heating can influence the reaction pathway. Lowering the temperature may favor the desired cyclization over acetylation.

    • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and can sometimes lead to cleaner reactions with fewer side products compared to conventional heating.[1]

Experimental Protocol: Conversion of Oxazolone Side Product to 2H-Pyran-2-one [1]

  • After the initial one-pot reaction, evaporate the volatile components under reduced pressure.

  • To the resulting residue, add a mixture of pyridine and triethylamine (a 4:1 ratio is a good starting point).

  • Reflux the mixture for 6-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the conversion is complete (as indicated by the disappearance of the oxazolone spot on TLC), remove the pyridine and triethylamine under reduced pressure.

  • The residue can then be purified by recrystallization or column chromatography to isolate the pure 2H-pyran-2-one.

Problem 2: Appearance of an Additional Product with a Higher Molecular Weight than the Starting Materials in Knoevenagel Condensation Reactions.

Probable Cause: You are likely observing the formation of a Michael adduct. This occurs when a nucleophile (like the enolate of your active methylene compound) adds to the α,β-unsaturated system of your desired 2H-pyran-2-one product or an intermediate.

Mechanistic Insight: The Knoevenagel condensation for the synthesis of 2H-pyran-2-ones involves the reaction of an active methylene compound with an α,β-unsaturated aldehyde or ketone. The desired product itself contains an α,β-unsaturated lactone system, which is susceptible to nucleophilic attack at the C4 and C6 positions.[2] The enolate of the active methylene compound, being a soft nucleophile, can add to the β-carbon of the newly formed pyran-2-one in a Michael-type 1,4-addition. This leads to the formation of a higher molecular weight side product.

Solutions:

  • Control of Stoichiometry: Use a slight excess of the α,β-unsaturated aldehyde or ketone relative to the active methylene compound. This ensures that the active methylene compound is consumed in the initial condensation step, reducing its availability for subsequent Michael addition to the product.

  • Choice of Base: The choice of base can influence the rate of the Michael addition. Weaker bases may generate a lower concentration of the enolate at any given time, potentially disfavoring the Michael addition side reaction. Experiment with milder bases such as piperidine or triethylamine.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the desired product is formed, quench the reaction to prevent further side reactions. Prolonged reaction times and higher temperatures can increase the likelihood of Michael addition.

Workflow for Minimizing Michael Adduct Formation

start Reaction Setup stoichiometry Adjust Stoichiometry (slight excess of carbonyl compound) start->stoichiometry base Select Mild Base (e.g., piperidine, triethylamine) stoichiometry->base monitoring Monitor Reaction by TLC base->monitoring quench Quench Reaction Promptly Upon Product Formation monitoring->quench Product formed workup Proceed to Workup and Purification quench->workup

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxy-2-Pyrones: From Biomimetic Pathways to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-pyrone scaffold is a privileged motif in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[1][2] Its prevalence in nature, from bacteria and fungi to plants, underscores its evolutionary significance and its potential as a starting point for the development of novel therapeutics.[2][3] This guide provides a comparative analysis of the primary synthetic strategies for accessing this versatile heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Introduction: The Significance of the 4-Hydroxy-2-Pyrone Core

4-Hydroxy-2-pyrones, existing in tautomeric equilibrium with 2-hydroxy-4-pyrones, are polyfunctional molecules with multiple reactive centers, making them attractive building blocks in organic synthesis.[2] Two of the most prominent members of this class, triacetic acid lactone and dehydroacetic acid, are produced industrially and serve as versatile starting materials for a variety of chemical transformations.[2] The growing interest in sustainable chemistry has also highlighted 4-hydroxy-2-pyrones as potential biorenewable platform molecules, derivable from biomass feedstocks.[1][2] This guide will explore both the chemical and biotechnological routes to these valuable compounds.

Biomimetic Synthesis: Cyclization of 1,3,5-Tricarbonyl Compounds

The most established and widely employed method for constructing the 4-hydroxy-2-pyrone ring is the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents.[1] This approach is considered biomimetic as it mirrors the biosynthetic pathway catalyzed by polyketide synthases (PKS) in nature.[1]

Mechanistic Rationale

The core principle of this method involves the generation of a linear 1,3,5-tricarbonyl precursor, which then undergoes an intramolecular condensation to form the six-membered pyrone ring. A common strategy commences with the C-4 acylation of a β-keto ester, such as an acetoacetic ester, followed by cyclization.

Experimental Workflow: A Generalized Protocol

A representative synthetic sequence involves the condensation of an acetoacetic ester with an aldehyde, followed by oxidation and subsequent base-catalyzed cyclization.[1]

Step 1: Condensation and Oxidation

  • To a solution of an acetoacetic ester derivative in a suitable solvent (e.g., THF, dichloromethane), a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is added at low temperature to generate the enolate.

  • An aldehyde is then introduced to the reaction mixture, leading to an aldol-type condensation at the C-4 position.

  • The resulting intermediate is subsequently oxidized to the corresponding 1,3,5-triketoester. A variety of oxidizing agents can be employed, such as 2-azaadamantane-N-oxyl (AZADO) in the presence of a co-oxidant like iodobenzene diacetate.[1]

Step 2: DBU-Catalyzed Cyclization

  • The crude 1,3,5-triketoester is dissolved in a polar or non-polar solvent.

  • A catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added.

  • The reaction mixture is stirred, typically at room temperature, until the cyclization is complete, affording the 4-hydroxy-2-pyrone product. This step often proceeds with high efficiency, with reported yields ranging from 60% to 100%.[1]

Biomimetic_Synthesis Acetoacetic_Ester Acetoacetic Ester Enolate Enolate Acetoacetic_Ester->Enolate Base (e.g., NaH) Condensation_Product Condensation Product Enolate->Condensation_Product Aldehyde Aldehyde Aldehyde->Condensation_Product Tricarbonyl_Compound 1,3,5-Tricarbonyl Intermediate Condensation_Product->Tricarbonyl_Compound Oxidation Pyrone 4-Hydroxy-2-Pyrone Tricarbonyl_Compound->Pyrone DBU (Cyclization)

Caption: Biomimetic synthesis of 4-hydroxy-2-pyrones.

Advantages and Limitations
  • Advantages: Broad substrate scope, high yields, and the use of readily available starting materials. The biomimetic nature of this route makes it particularly suitable for the synthesis of natural product analogues.

  • Limitations: The multi-step nature of the process can sometimes be lengthy.

De Novo Synthesis via Transition Metal Catalysis

Modern synthetic methodologies have introduced powerful transition metal-catalyzed reactions for the de novo construction of the 4-hydroxy-2-pyrone ring.[1] These methods often offer novel bond disconnections and can provide access to structures that are challenging to synthesize via classical routes.

Gold-Catalyzed Cyclization of Alkynes

Gold catalysts, particularly gold(I) complexes, have emerged as highly effective for the cyclization of functionalized alkynes to form 4-hydroxy-2-pyrones.[1] This approach has found significant application in the total synthesis of complex natural products.[1]

Mechanistic Insights A plausible mechanism involves the gold-catalyzed reaction of two molecules of a propiolic acid. One molecule of the acid adds to the alkyne of a second molecule to form a vinyl ester intermediate. Subsequent intramolecular cyclization, driven by the activation of the remaining alkyne by the gold catalyst, leads to the formation of the pyrone ring after enolization.

Gold_Catalyzed_Synthesis Propiolic_Acid 2 x Propiolic Acid Vinyl_Ester Vinyl Ester Intermediate Propiolic_Acid->Vinyl_Ester [Au+] Oxocarbenium Oxocarbenium Intermediate Vinyl_Ester->Oxocarbenium [Au+] activation Cyclized_Intermediate Cyclized Intermediate Oxocarbenium->Cyclized_Intermediate 6-endo-dig cyclization Pyrone 4-Hydroxy-2-Pyrone Cyclized_Intermediate->Pyrone Enolization

Caption: Gold-catalyzed synthesis of 4-hydroxy-2-pyrones.

Palladium-Catalyzed Carbonylative Cycloaddition

Palladium catalysis offers another avenue for the synthesis of 2-pyrones, including 4-hydroxy derivatives. These reactions often involve the coupling of several components in a single pot. For instance, a palladium-catalyzed carbonylative cycloaddition can construct the pyrone ring from readily available starting materials.

Advantages and Limitations
  • Advantages: High efficiency, excellent regioselectivity, and the ability to construct complex pyrones in a convergent manner.

  • Limitations: The cost and potential toxicity of the metal catalysts can be a drawback. Substrate synthesis for some of these methods can also be complex.

[4+2] Cycloadditions of Ketenes

The [4+2] cycloaddition of ketenes with suitable partners is a powerful tool for the synthesis of six-membered rings, and this strategy has been successfully applied to the construction of 4-hydroxy-2-pyrones, particularly those bearing an acyl group at the 3-position.[1]

Reaction Principle

In this approach, a ketene, often generated in situ, acts as the 2π component in a cycloaddition with a 4-carbon, 4π partner. The choice of the ketene precursor and the reaction conditions are crucial for the success of the synthesis.

Experimental Protocol: (Chlorocarbonyl)phenylketene with 1,3-Diketones
  • A solution of a 1,3-diketone in an appropriate solvent is prepared.

  • (Chlorocarbonyl)phenylketene, or a similar reactive ketene, is added to the solution.

  • The reaction proceeds, often at room temperature or with gentle heating, to afford the 3,4,5,6-tetrasubstituted 2-pyrone in good to excellent yields.

Advantages and Limitations
  • Advantages: This one-step procedure provides a straightforward route to highly substituted 4-hydroxy-2-pyrones.

  • Limitations: The scope of the reaction can be limited by the availability and reactivity of the ketene precursors.

Biotechnological Synthesis: The Power of Polyketide Synthases

Nature's synthetic machinery, particularly polyketide synthases (PKS), provides an elegant and efficient means of producing 4-hydroxy-2-pyrones.[1] These multi-enzyme complexes catalyze the iterative condensation of simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA, to construct complex polyketide chains, which are then cyclized to form a diverse array of natural products, including 4-hydroxy-2-pyrones.[1]

The PKS-Mediated Pathway

Type III PKSs are primarily responsible for the biosynthesis of many 4-hydroxy-2-pyrones.[1] These enzymes act independently of an acyl carrier protein (ACP) and utilize acyl-CoA substrates directly. The process involves two sequential condensation reactions followed by an intramolecular cyclization to yield the pyrone core.[1]

PKS_Synthesis Acyl_CoA Acyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Acyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Iterative Condensation Pyrone 4-Hydroxy-2-Pyrone Polyketide_Chain->Pyrone Intramolecular Cyclization

Caption: Biotechnological synthesis via Polyketide Synthases.

Advantages and Limitations
  • Advantages: High stereospecificity and regioselectivity, environmentally friendly reaction conditions (aqueous media, ambient temperature and pressure), and the potential for producing complex and novel structures through metabolic engineering.

  • Limitations: The scalability of biotechnological processes can be a challenge, and the optimization of fermentation conditions can be time-consuming.

Comparative Summary of Synthesis Methods

MethodKey FeaturesTypical YieldsSubstrate ScopeAdvantagesDisadvantages
Cyclization of 1,3,5-Tricarbonyls Biomimetic, multi-step process involving condensation and cyclization.60-100%[1]BroadReliable, high-yielding, uses readily available starting materials.Can be a lengthy synthetic sequence.
Gold-Catalyzed Cyclization De novo synthesis from alkynes.Good to excellentModerate to broadHigh efficiency, excellent for complex targets.Cost of catalyst, potential for metal contamination.
[4+2] Cycloaddition of Ketenes One-pot synthesis of highly substituted pyrones.Good to excellentModerateRapid access to complex structures.Limited availability of ketene precursors.
Biotechnological Synthesis (PKS) Enzymatic synthesis from simple acyl-CoA units.VariableGenetically determinedHigh selectivity, environmentally benign, potential for novel structures.Scalability challenges, optimization of biological systems.

Conclusion

The synthesis of 4-hydroxy-2-pyrones is a rich and evolving field, with a range of methodologies available to the modern chemist. The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. The classical biomimetic approach remains a robust and reliable option for a wide variety of targets. For more complex or novel structures, the precision and efficiency of transition metal catalysis offer significant advantages. As the demand for sustainable chemical processes grows, biotechnological methods are poised to become increasingly important for the production of these valuable compounds. A thorough understanding of the strengths and weaknesses of each of these approaches is essential for researchers, scientists, and drug development professionals working to harness the synthetic and medicinal potential of the 4-hydroxy-2-pyrone scaffold.

References

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

  • Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. ResearchGate. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. [Link]

  • Synthesis of 4-pyrones.
  • 2-Pyrone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 4‐hydroxy‐2‐pyrones 76 by gold‐π‐acid catalysis.. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyran-2-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and evaluating comparative molecular docking studies of pyran-2-one derivatives. We will move beyond a simple procedural list to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating workflow.

The pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Molecular docking, a powerful computational technique, allows for the rapid, atomic-level prediction of how these derivatives might bind to and modulate the function of specific enzyme targets.[4][5][6]

This guide will use Acetylcholinesterase (AChE) as a primary example target. AChE is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease.[7][8][9] Pyran derivatives have shown potential as AChE inhibitors, making this a relevant and illustrative system for our comparative study.[2]

Part 1: The Scientific Rationale of a Comparative Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction, typically represented as a binding affinity or docking score.[8][10] The core principle is that lower binding energy values (more negative) suggest a more stable protein-ligand complex and, hypothetically, a more potent biological effect.[11][12]

However, a single docking score is a theoretical value prone to computational artifacts. A comparative approach, where multiple derivatives are docked against the same target under identical conditions, provides a much richer dataset. This allows us to:

  • Establish Structure-Activity Relationships (SAR): By comparing structurally similar molecules, we can infer how specific functional groups contribute to binding affinity. For example, does adding a hydroxyl group improve binding by forming a new hydrogen bond?

  • Prioritize Compounds for Synthesis and In Vitro Testing: Computational screening is significantly faster and cheaper than laboratory experiments. A comparative docking study allows for the rational prioritization of candidates most likely to succeed in experimental validation.

  • Build Confidence in the Model: If the docking results correlate well with existing experimental data for a known inhibitor (a positive control), it increases our confidence in the predictions for novel compounds.

The trustworthiness of any docking study hinges on a meticulously validated protocol. A protocol is considered self-validating when it can accurately reproduce a known, experimentally determined binding pose.

Part 2: A Validated, Step-by-Step Protocol for Comparative Docking

This protocol outlines a standard workflow using widely accepted tools like AutoDock Vina, a popular and effective open-source docking program.[13][14] The key to scientific integrity is not just following the steps, but understanding the causality behind them.

Step 1: Target Enzyme Preparation

The goal here is to prepare a clean, chemically correct receptor structure.

  • Obtain the Crystal Structure: Download the 3D structure of the target enzyme from the Protein Data Bank (PDB). For our example, we'll use Human AChE complexed with the inhibitor Donepezil (PDB ID: 4EY7).[15] This structure provides an experimentally verified active site.

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any ligands present in the crystal structure.[15]

    • Expert Rationale: Water molecules can interfere with the docking algorithm and are often not conserved between different ligand binding events. Removing the original ligand is crucial to make the binding site available for our pyran-2-one derivatives.

  • Add Hydrogens: Add polar hydrogen atoms to the protein.[16]

    • Expert Rationale: PDB files often lack hydrogen atoms to simplify the file size. However, hydrogens are critical for defining the correct ionization states of amino acid residues and for forming hydrogen bonds, which are key protein-ligand interactions.

  • Assign Partial Charges: Compute and assign partial charges (e.g., Kollman charges) to the protein atoms.[17]

    • Expert Rationale: Charges are fundamental to calculating the electrostatic interactions that contribute significantly to binding affinity.

  • Define the File Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock tools and contains the necessary charge and atom type information.[18]

Step 2: Ligand Preparation

Each pyran-2-one derivative must be prepared for docking.

  • Obtain or Draw 2D Structures: Obtain the 2D structures of your pyran-2-one derivatives and a known reference inhibitor (e.g., Donepezil).

  • Convert to 3D Structures: Convert the 2D structures into 3D conformations and perform energy minimization using a suitable force field (e.g., Universal Force Field, UFF).[15]

    • Expert Rationale: Energy minimization finds a low-energy, stable 3D conformation for the ligand, which is a more realistic starting point for docking than an arbitrary 2D-to-3D conversion.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand.

    • Expert Rationale: This step allows the docking software to explore different conformations of the ligand within the binding site, accounting for its flexibility.

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.[18]

Step 3: Protocol Validation (The Trustworthiness Pillar)

This is the most critical step for ensuring the reliability of your results.

  • Re-docking the Native Ligand: Take the co-crystallized ligand that was originally in the PDB structure (Donepezil in our 4EY7 example), prepare it as described in Step 2, and dock it back into the binding site of the prepared protein.[19]

  • Calculate RMSD: Superimpose the predicted pose of the re-docked ligand with the original co-crystallized pose and calculate the Root Mean Square Deviation (RMSD).[19][20]

    • Expert Rationale: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[19][21][22] This demonstrates that your chosen docking parameters can accurately reproduce a known experimental result, thereby validating the protocol for docking your novel compounds.[19][23]

Step 4: Grid Box Generation and Molecular Docking
  • Define the Binding Site: Define the search space for the docking simulation by creating a "grid box." This box should be centered on and encompass the entire active site of the enzyme.[13]

    • Expert Rationale: The grid box tells the docking program where to perform its conformational search. Centering it on the known binding site of the co-crystallized ligand is the most common and effective approach.[24]

  • Run the Docking Simulation: Execute the docking of each prepared pyran-2-one derivative and the reference inhibitor using AutoDock Vina. Vina will generate several possible binding poses for each ligand, ranked by their docking score (binding affinity).[13]

Part 3: Data Visualization and Comparative Analysis

Workflow Visualization

A clear workflow diagram ensures reproducibility and understanding of the entire computational experiment.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis PDB Obtain Protein Structure PDB (e.g., 4EY7) PrepP Prepare Protein Remove Water/Hetatoms Add Hydrogens Assign Charges Save as PDBQT PDB->PrepP Ligands Obtain Ligand Structures Pyran-2-ones & Control PrepL Prepare Ligands 2D to 3D Conversion Energy Minimization Define Rotatable Bonds Save as PDBQT Ligands->PrepL Redock Re-dock Native Ligand (e.g., Donepezil) PrepP->Redock Grid Define Grid Box Center on Active Site PrepP->Grid Dock Run Docking AutoDock Vina PrepL->Dock RMSD RMSD Redock->RMSD RMSD->Dock Validation OK Grid->Dock Results Analyze Results Binding Affinities Interactions Comparative Table Dock->Results

Caption: A validated workflow for comparative molecular docking studies.

Comparative Data Summary

Summarize the quantitative results in a clear, structured table. This allows for at-a-glance comparison of the derivatives.

Derivative IDStructureBinding Affinity (kcal/mol)Key Interacting Residues (AChE)Hydrogen Bonds
Control Donepezil-11.5Trp86, Tyr337, Phe3381 (His447)
PYR-001 4-hydroxy-6-methyl-2H-pyran-2-one-6.2Tyr124, Trp2861 (Ser203)
PYR-002 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one-7.1Trp86, Tyr337, Gly1212 (Ser203, Gly122)
PYR-003 4-methoxy-6-phenyl-2H-pyran-2-one-8.5Trp86, Tyr337, Phe3380

Note: The data presented in this table is illustrative and intended for demonstration purposes.

Interpreting the Results
  • Binding Affinity: This is the primary metric for comparison. A more negative value indicates a stronger predicted binding.[12] In our example, PYR-003 shows the best binding affinity among the derivatives, though it is still weaker than the control drug, Donepezil.

  • Interacting Residues: Analyze the specific amino acids in the active site that each derivative interacts with.[15] Notice that PYR-002 and PYR-003 interact with Trp86 and Tyr337, key residues also involved in binding the control drug. This suggests they may share a similar binding mode.

  • Hydrogen Bonds: These are strong, directional interactions that are often critical for high-affinity binding.[25] PYR-002 is predicted to form two hydrogen bonds, which likely contributes to its improved affinity over PYR-001 . The absence of H-bonds for PYR-003 suggests its higher affinity may be driven by other forces, such as hydrophobic or π-π stacking interactions with the phenyl ring.

Part 4: Discussion, Insights, and Future Directions

The comparative analysis allows us to form a preliminary Structure-Activity Relationship (SAR) hypothesis.

  • Insight: The addition of an acetyl group at the 3-position (comparing PYR-002 to PYR-001 ) appears to be beneficial, improving the binding affinity by -0.9 kcal/mol and facilitating an additional hydrogen bond.

  • Insight: Replacing the 4-hydroxyl with a methoxy group and the 6-methyl with a phenyl group (PYR-003 ) significantly improves binding affinity. The phenyl group likely engages in favorable π-π stacking with aromatic residues like Phe338 and Tyr337 in the AChE active site, a common interaction for AChE inhibitors.[7]

It is crucial to acknowledge the limitations of in silico studies. Docking provides a static, predictive snapshot and does not account for protein dynamics, solvent effects, or entropic contributions with perfect accuracy.[26] Therefore, the results from this guide should not be considered as definitive proof of activity but as strong, data-driven hypotheses.

The next logical steps are to synthesize the most promising derivatives (e.g., PYR-003 and other analogues with aromatic substitutions) and validate the computational predictions through in vitro enzyme inhibition assays (e.g., IC50 determination). A strong correlation between predicted binding affinity and measured inhibitory activity would provide powerful validation for the computational model, enabling its use for designing the next generation of more potent pyran-2-one derivatives.[21]

Visualizing Ligand-Receptor Interactions

A conceptual diagram can illustrate the key interactions driving binding affinity.

G cluster_protein AChE Active Site Ligand PYR-003 (Pyran-2-one Derivative) T86 Trp86 Ligand->T86 Hydrophobic Interaction Y337 Tyr337 Ligand->Y337 π-π Stacking F338 Phe338 Ligand->F338 π-π Stacking

Caption: Conceptual model of PYR-003 interactions within the AChE active site.

References

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

  • Title: Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: PubMed Central URL: [Link]

  • Title: How to interpret the affinity in a protein docking - ligand Source: Matter Modeling Stack Exchange URL: [Link]

  • Title: Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: OUCI URL: [Link]

  • Title: Basics, types and applications of molecular docking: A review Source: ScienceDirect URL: [Link]

  • Title: #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK Source: YouTube URL: [Link]

  • Title: (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: ResearchGate URL: [Link]

  • Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]

  • Title: How to Perform Molecular Docking with AutoDock Vina Source: YouTube URL: [Link]

  • Title: How to validate the molecular docking results ? Source: ResearchGate URL: [Link]

  • Title: Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives Source: ResearchGate URL: [Link]

  • Title: Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management Source: PubMed Central URL: [Link]

  • Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PubMed Central URL: [Link]

  • Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease Source: PubMed Central URL: [Link]

  • Title: Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence Source: YouTube URL: [Link]

  • Title: Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease Source: ACS Omega URL: [Link]

  • Title: Lessons from Docking Validation Source: Michigan State University URL: [Link]

  • Title: Binding Affinity via Docking: Fact and Fiction Source: PubMed Central URL: [Link]

  • Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]

  • Title: Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity Source: ScienceScholar URL: [Link]

  • Title: A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease Source: PubMed Central URL: [Link]

  • Title: Autodock Vina Tutorial - Molecular Docking Source: YouTube URL: [Link]

  • Title: (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS Source: ResearchGate URL: [Link]

  • Title: Docking Result Analysis and Validation with Discovery Studio Source: YouTube URL: [Link]

  • Title: Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis Source: The Pharma Innovation URL: [Link]

  • Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]

  • Title: Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery Source: IOSR Journal URL: [Link]

  • Title: (PDF) Molecular docking study of the acetylcholinesterase inhibition Source: ResearchGate URL: [Link]

  • Title: How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective Source: YouTube URL: [Link]

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comparing triacetic acid lactone and dehydroacetic acid as platform molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Triacetic Acid Lactone and Dehydroacetic Acid as Platform Molecules

For researchers and chemical industry professionals, the transition to a bio-based economy hinges on the identification and efficient utilization of versatile platform molecules. These molecules, derived from renewable resources, serve as foundational building blocks for a vast array of value-added chemicals. Among the promising candidates, the pyrone derivatives triacetic acid lactone (TAL) and dehydroacetic acid (DHA) have garnered significant attention.[1]

This guide provides a comprehensive comparison of TAL and DHA, delving into their synthesis, physicochemical properties, reactivity, and applications. By synthesizing technical data with practical insights, we aim to equip researchers and development professionals with the knowledge to select the optimal platform molecule for their specific applications.

Synthesis Pathways: A Tale of Two Origins

The most fundamental difference between TAL and DHA lies in their production origins. TAL is a celebrated product of modern biotechnology, a "bioprivileged molecule" that bridges biological and chemical catalysis, while DHA is a product of traditional chemical synthesis.[2]

Triacetic Acid Lactone (TAL): The Bio-Derived Intermediate

TAL is a polyketide naturally produced in small quantities by plants like Gerbera hybrida.[3][4] However, its emergence as a platform molecule is due to advances in metabolic engineering. Industrial production of TAL is achieved through microbial fermentation, typically using engineered strains of Escherichia coli, Saccharomyces cerevisiae, or the oleaginous yeast Yarrowia lipolytica.[3][4][5]

The core of this biological process is the heterologous expression of a 2-pyrone synthase (2-PS) enzyme.[3][4] This enzyme intercepts the primary metabolic pathway, catalyzing the condensation of one acetyl-CoA molecule with two molecules of malonyl-CoA—both readily available intermediates from glucose metabolism—to form the TAL ring structure.[3][5]

Key Advantages of Biotechnological Synthesis:

  • Sustainability: Utilizes renewable feedstocks like glucose.[4]

  • Mild Conditions: Fermentation occurs at ambient temperatures and pressures, reducing energy input.

  • High Selectivity: Enzymatic catalysis leads to high purity of the desired product.

Recent research has focused on optimizing microbial hosts and fermentation conditions to increase titers, yields, and productivity, with some processes reaching TAL concentrations of over 5 g/L.[6]

dot digraph "TAL_Biosynthesis" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Glucose [label="Glucose (Feedstock)", fillcolor="#FBBC05"]; Glycolysis [label="Glycolysis", shape=ellipse, fillcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#EA4335"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#EA4335"]; TwoPS [label="2-Pyrone Synthase (2-PS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TAL [label="Triacetic Acid Lactone (TAL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Glucose -> Glycolysis; Glycolysis -> AcetylCoA; AcetylCoA -> MalonylCoA [label="ACC Carboxylase"]; {AcetylCoA, MalonylCoA} -> TwoPS; TwoPS -> TAL; } caption { label = "Biosynthetic pathway of TAL from glucose via 2-PS enzyme."; fontsize = 10; fontcolor = "#5F6368"; }

Dehydroacetic Acid (DHA): The Synthetic Workhorse

In contrast, DHA is produced through established chemical synthesis routes. The most common industrial method involves the base-catalyzed self-condensation, or dimerization, of diketene.[7] Another method utilizes the condensation and cyclization of acetic anhydride under controlled conditions.[8] These processes are efficient and scalable, making DHA a readily available and cost-effective chemical.

Key Advantages of Chemical Synthesis:

  • High Throughput: Established industrial processes allow for large-scale production.

  • Cost-Effective: Utilizes inexpensive and readily available chemical precursors.

Interestingly, TAL can be chemically synthesized from DHA. This is achieved by treating DHA with concentrated sulfuric acid at elevated temperatures (around 135°C), which causes a deacetylation reaction.[5][9] This chemical relationship underscores the structural similarity between the two molecules but also highlights the harsher conditions required for the chemical conversion compared to the biological synthesis of TAL.

dot digraph "DHA_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Diketene [label="Diketene", fillcolor="#FBBC05"]; Catalyst [label="Base Catalyst", shape=ellipse, fillcolor="#FFFFFF"]; DHA [label="Dehydroacetic Acid (DHA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfuricAcid [label="H₂SO₄, 135°C", shape=ellipse, fillcolor="#FFFFFF"]; TAL [label="Triacetic Acid Lactone (TAL)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Diketene -> Catalyst [label="Dimerization"]; Catalyst -> DHA; DHA -> SulfuricAcid [label="Deacetylation"]; SulfuricAcid -> TAL; } caption { label = "Chemical synthesis of DHA and its conversion to TAL."; fontsize = 10; fontcolor = "#5F6368"; }

Physicochemical Properties: A Side-by-Side Comparison

While structurally similar, TAL and DHA exhibit distinct physical properties that influence their handling, solubility, and application in different solvent systems.

PropertyTriacetic Acid Lactone (TAL)Dehydroacetic Acid (DHA)
Chemical Formula C₆H₆O₃[5]C₈H₈O₄[7][8]
Molar Mass 126.11 g/mol [5]168.15 g/mol [10]
Appearance Light yellow crystalline powder[5]Odorless, white crystalline powder[8][10]
Melting Point 188-190 °C[5]109-111 °C[7][10]
Boiling Point 285.9 °C[5]269.9 °C[7][10]
Solubility in Water 8.60 g/L at 20°C[5]Almost insoluble to slightly soluble[7][10]
Acidity (pKa) Not specified5.26 in water[9]

Reactivity and Application Scope: Intermediate vs. Final Product

The primary distinction in their utility comes from their reactivity and intended applications. TAL is overwhelmingly viewed as a versatile platform intermediate, while DHA is more commonly used as a final product, primarily for its biological activity.

Triacetic Acid Lactone (TAL): A Gateway to Diverse Chemicals

TAL's structure, featuring several electrophilic and nucleophilic centers, makes it a highly versatile intermediate for organic synthesis.[2] The C3 carbon is particularly nucleophilic, making it a prime site for reactions.[5] Its status as a platform chemical is supported by its demonstrated conversion into a wide range of valuable products:

  • Sorbic Acid and Potassium Sorbate: Through a three-step process of hydrogenation, dehydration, and ring-opening, TAL can be converted to sorbic acid, a major food preservative.[6][11][12]

  • Acetylacetone: Simple decarboxylation of TAL yields acetylacetone, a widely used metal chelator and building block.[5]

  • Pogostone: This valuable antibiotic can be synthesized from TAL.[3]

  • Recyclable Plastics: TAL can serve as a replacement for petrochemical-derived molecules in the synthesis of highly recyclable polydiketoenamine plastics.[11]

  • Azaheterocycles: TAL reacts with amines to produce 4-hydroxy-2-pyridones and 4-amino-2-pyrones, which are important scaffolds in medicinal chemistry.[2]

  • Flavoring Agents: It is a precursor to hexenoic acid, used as a flavoring agent.[5]

dot digraph "TAL_Applications" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

TAL [label="Triacetic Acid Lactone (TAL)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

SorbicAcid [label="Sorbic Acid\n(Food Preservative)", fillcolor="#FBBC05"]; Acetylacetone [label="Acetylacetone\n(Metal Chelator)", fillcolor="#FBBC05"]; Pogostone [label="Pogostone\n(Antibiotic)", fillcolor="#FBBC05"]; Plastics [label="Polydiketoenamines\n(Recyclable Plastics)", fillcolor="#FBBC05"]; Pyridones [label="Pyridones\n(Pharmaceutical Scaffolds)", fillcolor="#FBBC05"];

TAL -> SorbicAcid [label="Hydrogenation,\nDehydration,\nRing-Opening"]; TAL -> Acetylacetone [label="Decarboxylation"]; TAL -> Pogostone [label="Acylation & Rearrangement"]; TAL -> Plastics [label="Polymerization"]; TAL -> Pyridones [label="Reaction with Amines"]; } caption { label = "Key chemical conversions of TAL as a platform molecule."; fontsize = 10; fontcolor = "#5F6368"; }

Dehydroacetic Acid (DHA): A Specialist Preservative

While DHA can be used as a chemical precursor (e.g., for dimethyl-4-pyridones or TAL itself), its dominant application is as a final product leveraging its potent antimicrobial properties.[10] It is widely used as a preservative due to its efficacy against fungi and bacteria.[8][10]

  • Cosmetics and Personal Care: DHA is a common preservative in lotions, creams, shampoos, and makeup, preventing microbial contamination and extending shelf life.[7][8]

  • Food Additive (E265): It is used to prevent spoilage in certain foods, such as squash and strawberries.[10]

  • Fungicide and Bactericide: Used in various industrial applications for its antimicrobial properties.[10]

  • Other Uses: It also finds application as a plasticizer in synthetic resins and as an antienzyme agent in toothpastes.[10]

Experimental Protocols: From Platform to Product

To provide a practical understanding of their utility, we outline key experimental protocols for the conversion of these molecules.

Protocol 1: Conversion of TAL to Potassium Sorbate

This three-step protocol transforms the bio-derived TAL into a high-value food preservative.[12] The causality is clear: first, the double bond in the pyrone ring is saturated, then a water molecule is eliminated to form a new double bond, and finally, the lactone ring is opened to yield the linear sorbate salt.

Step 1: Hydrogenation of TAL to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP)

  • Catalyst Preparation: Prepare a Ni/SiO₂ catalyst.

  • Reaction Setup: In a high-pressure reactor, charge a solution of TAL in a suitable solvent (e.g., water or an alcohol). Add the Ni/SiO₂ catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. Maintain stirring to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction progress by techniques such as HPLC until TAL is fully consumed.

  • Workup: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. The resulting solution contains HMP and can be used directly in the next step. Near-quantitative yields are achievable.[12]

Step 2: Dehydration of HMP to Parasorbic Acid (PSA)

  • Reaction Setup: The aqueous HMP solution is heated. This step can be performed with or without an acid catalyst, though a catalyst can improve reaction rates.

  • Dehydration: Heating the solution promotes the elimination of a water molecule from the HMP structure, forming the α,β-unsaturated lactone, parasorbic acid.

  • Optimization: The highest yields of PSA are typically achieved at lower temperatures over longer reaction times, as this minimizes side reactions.[12]

Step 3: Ring-Opening and Hydrolysis of PSA to Potassium Sorbate (KS)

  • Base Hydrolysis: Add a stoichiometric amount of potassium hydroxide (KOH) solution to the PSA-containing mixture.

  • Ring Opening: The hydroxide ion attacks the carbonyl carbon of the lactone, leading to ring-opening and the formation of the potassium salt of sorbic acid.

  • Isolation: The final product, potassium sorbate, can be isolated by crystallization upon cooling or by evaporation of the solvent.

Protocol 2: Synthesis of TAL from Dehydroacetic Acid

This protocol demonstrates the chemical relationship between the two molecules. The mechanism involves the acid-catalyzed hydrolysis of the acetyl group from the DHA ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add dehydroacetic acid.

  • Acid Addition: Carefully add concentrated sulfuric acid (H₂SO₄).

  • Heating: Heat the mixture to approximately 135 °C.[5] The reaction involves the ring-opening of DHA to form a "tetracetic acid" intermediate, followed by deacetylation and re-lactonization.[5]

  • Cooling and Crystallization: After the reaction is complete (monitored by TLC or other methods), cool the mixture slowly.

  • Isolation: Upon cooling, triacetic acid lactone will crystallize out of the solution. The solid product is then recovered by filtration, typically in cold water.[5]

Conclusion and Future Outlook

Triacetic acid lactone and dehydroacetic acid, while both members of the pyrone family, occupy distinct and complementary roles in the chemical industry.

  • Dehydroacetic Acid (DHA) is an established, synthetically produced chemical with a well-defined market as a preservative and antimicrobial agent. Its value lies in its direct application as a final product. While it can serve as a synthetic precursor, this is not its primary role.

  • Triacetic Acid Lactone (TAL) represents the future of bio-based manufacturing. It is a quintessential platform molecule, sustainably produced via fermentation, whose true value is unlocked through its conversion into a diverse portfolio of chemicals, from food additives and antibiotics to advanced polymers. Its potential is directly linked to the progress of metabolic engineering and biorefining.

For researchers in drug development and materials science, TAL offers a renewable and versatile starting point for complex molecular architectures. For professionals in the cosmetics and food industries, DHA remains a reliable and cost-effective preservative. The choice between them is less about which is "better" and more about the strategic goal: leveraging a direct, functional molecule (DHA) versus harnessing a versatile, bio-derived building block for chemical innovation (TAL). As the bio-economy matures, the importance and application scope of TAL are poised for significant expansion.

References

  • Wikipedia. (n.d.). Triacetic acid lactone. Retrieved from [Link]

  • Ataman Chemicals. (n.d.). DEHYDROACETIC ACID. Retrieved from [Link]

  • Markley, A. L., et al. (2018). Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis. PMC - NIH. Retrieved from [Link]

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